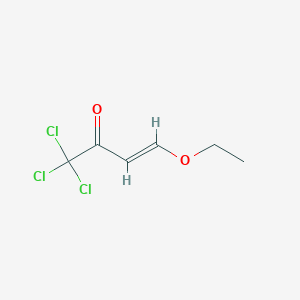

(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one

Description

The exact mass of the compound this compound is 215.951163 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNLVLNOHCTKII-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59938-07-7, 83124-74-7 | |

| Record name | (3E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one: Synthesis, Reactivity, and Applications in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, bearing the CAS number 59938-07-7, is a polyfunctionalized organic compound of significant interest to the synthetic and medicinal chemist.[1][2][3][4][5] Its unique molecular architecture, featuring a reactive α,β-unsaturated ketone system, a synthetically versatile trichloromethyl group, and an ethoxyvinyl moiety, renders it a powerful precursor for the construction of complex heterocyclic scaffolds.[2][4] This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this enone, with a particular focus on its application in the regioselective synthesis of pyrazole derivatives, a class of heterocycles with broad pharmacological relevance.[6][7]

This document is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, offering not only detailed experimental protocols but also insights into the underlying mechanistic principles that govern its reactivity.

Physicochemical Properties and Structural Features

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in the laboratory. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 59938-07-7 | [1][2] |

| Molecular Formula | C₆H₇Cl₃O₂ | [1][2] |

| Molecular Weight | 217.48 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 84-86 °C at 1 Torr | ChemicalBook |

| Density | 1.368±0.06 g/cm³ (Predicted) | ChemicalBook |

| Storage Temperature | 2-8°C | [1] |

The molecule's reactivity is dictated by the interplay of its functional groups. The trichloromethyl group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent carbonyl carbon. The α,β-unsaturated system is susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon. The ethoxy group at the 4-position makes this carbon a prime target for nucleophilic substitution, which is a key step in many of its synthetic applications.

Synthesis of this compound: A Practical Approach

Reaction Scheme:

Figure 1: General synthesis of this compound.

Experimental Protocol (Representative):

This protocol is a representative procedure based on analogous syntheses and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve trichloroacetyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add a suitable base, such as pyridine (1.1 eq.), to the solution at 0 °C (ice bath).

-

Addition of Vinyl Ether: Slowly add ethyl vinyl ether (1.0 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction is often exothermic.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford the desired this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted):

-

δ 1.30-1.40 (t, 3H, -OCH₂CH₃): Triplet corresponding to the methyl protons of the ethoxy group.

-

δ 4.00-4.10 (q, 2H, -OCH₂CH₃): Quartet corresponding to the methylene protons of the ethoxy group.

-

δ 6.50-6.60 (d, 1H, =CH-CO): Doublet for the vinyl proton at the β-position to the carbonyl group.

-

δ 7.80-7.90 (d, 1H, EtO-CH=): Doublet for the vinyl proton at the α-position to the ethoxy group.

¹³C NMR (Predicted):

-

δ 14.5 (-OCH₂CH₃)

-

δ 65.0 (-OCH₂CH₃)

-

δ 95.0 (-CCl₃)

-

δ 110.0 (=CH-CO)

-

δ 160.0 (EtO-CH=)

-

δ 185.0 (C=O)

Chemical Reactivity and Synthetic Applications: Gateway to Pyrazole Heterocycles

The synthetic utility of this compound lies in its ability to act as a versatile precursor for the synthesis of various heterocyclic compounds, most notably pyrazoles.[2][4] Pyrazoles are a class of five-membered nitrogen-containing heterocycles that are prevalent in many pharmaceuticals and agrochemicals due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][9]

The reaction of this compound with hydrazine derivatives proceeds via a regioselective [3+2] cyclocondensation reaction to afford 3-trichloromethyl-substituted pyrazoles. The regioselectivity of this reaction is a key feature, providing a reliable method for the synthesis of specifically substituted pyrazoles.

Mechanism of Pyrazole Formation:

The reaction mechanism involves a series of nucleophilic attack, cyclization, and elimination steps.

Figure 2: Reaction mechanism for the formation of 3-trichloromethyl pyrazoles.

Detailed Mechanistic Steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the hydrazine at the electrophilic β-carbon of the enone system. This is favored due to the electron-withdrawing effect of the trichloromethyl ketone.

-

Intermediate Formation: This initial attack leads to the formation of a transient intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the carbonyl carbon.

-

Cyclic Intermediate: This results in the formation of a five-membered cyclic intermediate.

-

Elimination: The reaction is driven to completion by the elimination of a molecule of water (from the carbonyl oxygen and two protons from the hydrazine) and a molecule of ethanol (from the ethoxy group and a proton), leading to the formation of the aromatic pyrazole ring.

Experimental Protocol for Pyrazole Synthesis (Representative):

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol.

-

Addition of Hydrazine: Add the desired hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1.0 eq.) to the solution.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: After completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the corresponding 3-trichloromethyl pyrazole derivative.

Applications in Drug Development

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry. The introduction of a trichloromethyl group at the 3-position can significantly influence the biological activity of the resulting pyrazole derivatives.

-

Antimicrobial Agents: Pyrazole derivatives have been extensively studied for their antibacterial and antifungal activities.[6][7][9] The presence of halogen atoms is often associated with enhanced antimicrobial potency. Therefore, pyrazoles derived from this compound are promising candidates for the development of new anti-infective agents.

-

Anticancer Agents: Numerous pyrazole-containing compounds have demonstrated significant anticancer activity.[9] The trichloromethyl group can potentially interact with biological targets and modulate the pharmacokinetic properties of the molecule.

-

P-glycoprotein (P-gp) Inhibitors: Multidrug resistance (MDR) is a major challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein. Some pyrazole derivatives have been identified as P-gp inhibitors, capable of reversing MDR.[2][10] The unique structural features of 3-trichloromethyl pyrazoles make them interesting candidates for investigation in this area.

Safety and Handling

As a chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), away from incompatible materials such as strong bases and oxidizing agents.[1]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward, albeit not extensively documented, synthesis and its predictable reactivity make it an attractive starting material for the construction of complex heterocyclic systems. The regioselective synthesis of 3-trichloromethyl pyrazoles from this enone provides a reliable route to a class of compounds with significant potential in drug discovery, particularly in the development of new antimicrobial and anticancer agents. Further exploration of the reactivity and applications of this compound is warranted and promises to yield novel and medicinally relevant molecules.

References

- 1. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]

- 3. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 [chemicalbook.com]

- 5. 1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 | JCA93807 [biosynth.com]

- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US7057079B2 - Method of synthesizing alkenone compounds - Google Patents [patents.google.com]

- 9. Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one: Properties, Synthesis, and Reactivity for Researchers and Drug Development Professionals

Introduction

(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a versatile polyfunctionalized organic compound that has garnered significant interest in synthetic and medicinal chemistry. Its unique structural features, namely the presence of a reactive α,β-unsaturated ketone system, an electron-withdrawing trichloromethyl group, and an ethoxy vinyl ether moiety, confer a high degree of reactivity, making it a valuable building block for the synthesis of a wide range of heterocyclic compounds. This guide provides an in-depth analysis of the physical and chemical properties of this compound, detailed synthetic protocols, and a thorough exploration of its reactivity, with a particular focus on its applications in the synthesis of pyrazoles and its relevance in drug development as a key intermediate and known impurity.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇Cl₃O₂ | [1][2] |

| Molecular Weight | 217.48 g/mol | [2][3] |

| CAS Number | 59938-07-7, 83124-74-7 | [4][5] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 84-86 °C at 1 Torr | [3] |

| Density | ~1.368 g/cm³ | [6] |

| IUPAC Name | (3E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one | [4] |

| InChI Key | VKNLVLNOHCTKII-ONEGZZNKSA-N | [4] |

Synthesis of this compound: A Robust Protocol

The most common and efficient method for the synthesis of this compound is the acylation of ethyl vinyl ether with trichloroacetyl chloride. This reaction proceeds readily and provides the desired product in good yields.[7]

Causality Behind the Experimental Choices

The choice of reagents and conditions for this synthesis is dictated by the chemical properties of the reactants. Ethyl vinyl ether is an electron-rich alkene due to the electron-donating effect of the ethoxy group, making it susceptible to electrophilic attack. Trichloroacetyl chloride is a highly reactive acylating agent due to the strong electron-withdrawing effect of the trichloromethyl group, which makes the carbonyl carbon highly electrophilic. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct, thereby preventing unwanted side reactions.

Detailed Experimental Protocol

Materials:

-

Ethyl vinyl ether

-

Trichloroacetyl chloride

-

Anhydrous pyridine (or triethylamine)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of ethyl vinyl ether (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (1.1 equivalents) to the solution.

-

Slowly add a solution of trichloroacetyl chloride (1.05 equivalents) in anhydrous diethyl ether to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford this compound as a colorless to light yellow liquid.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While publicly available experimental spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the two vinyl protons. The coupling constant between the vinyl protons will be indicative of the (E)-stereochemistry (typically in the range of 12-18 Hz).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the two vinyl carbons, the trichloromethyl carbon, and the two carbons of the ethyl group. The chemical shifts will be influenced by the electron-withdrawing and -donating groups in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the α,β-unsaturated ketone (around 1680-1660 cm⁻¹), the C=C stretching of the alkene (around 1640-1600 cm⁻¹), and C-Cl stretching vibrations (in the fingerprint region).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine atoms and the ethoxy group. The isotopic pattern of the molecular ion will be indicative of the presence of three chlorine atoms.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay of its functional groups. The α,β-unsaturated ketone system provides two electrophilic centers: the carbonyl carbon and the β-carbon. The trichloromethyl group enhances the electrophilicity of the molecule, while the ethoxy group can act as a leaving group in certain reactions.

Synthesis of Pyrazoles: A Key Application

A significant application of this compound is in the synthesis of substituted pyrazoles.[8][9] This is typically achieved through a condensation reaction with hydrazines. The reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the enone, followed by an intramolecular cyclization and elimination of ethanol. The trichloromethyl group can then be hydrolyzed to a carboxylic acid or ester, providing a versatile handle for further functionalization.

A recent study has demonstrated a regiocontrolled methodology for the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones.[10] The selectivity of the reaction was found to be dependent on the nature of the hydrazine used. When arylhydrazine hydrochlorides are employed, the 1,3-regioisomer is preferentially formed. Conversely, the use of the corresponding free hydrazine leads exclusively to the 1,5-regioisomer.[10] This regioselectivity is crucial for the targeted synthesis of specific pyrazole derivatives with desired biological activities.

Caption: General scheme for the synthesis of pyrazoles from this compound.

Relevance in Drug Development

The utility of this compound in drug development is twofold. Firstly, its role as a versatile building block for the synthesis of pyrazole-containing compounds is of great importance, as the pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications.

Secondly, this compound has been identified as a process-related impurity in the synthesis of Regadenoson, a selective A₂A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[11] As such, having a thorough understanding of its properties, synthesis, and reactivity is crucial for the development of robust analytical methods for its detection and control in the final drug product, ensuring the safety and efficacy of the therapeutic agent.

Conclusion

This compound is a highly reactive and synthetically valuable compound. Its well-defined physical and chemical properties, coupled with a straightforward synthetic protocol, make it an accessible and versatile tool for organic chemists. Its demonstrated utility in the regiocontrolled synthesis of pyrazoles highlights its potential for the construction of diverse molecular scaffolds for drug discovery. Furthermore, its established presence as a key intermediate and impurity in the synthesis of an approved pharmaceutical agent underscores the importance of a comprehensive understanding of this molecule for drug development professionals. This guide provides a solid foundation for researchers and scientists working with this compound, enabling them to harness its reactivity for the advancement of chemical synthesis and pharmaceutical development.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]

- 3. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 [chemicalbook.com]

- 4. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 83124-74-7 [sigmaaldrich.com]

- 5. 59938-07-7|this compound|BLD Pharm [bldpharm.com]

- 6. CAS # 83124-74-7, 1,1,1-Trichloro-4-ethoxy-3-buten-2-one, 1-Ethoxy-4,4,4-trichloro-3-oxo-1-butene - chemBlink [chemblink.com]

- 7. 4-Alkoxy-1,1,1-Trichloro-3-Alken-2-ones: Preparation and Applicat...: Ingenta Connect [ingentaconnect.com]

- 8. 4-Alkoxy-1,1,1-Trichloro-3-Alken-2-ones: Preparation and Applicat...: Ingenta Connect [ingentaconnect.com]

- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US9771390B2 - Process for the preparation of regadenoson - Google Patents [patents.google.com]

Structure and molecular formula of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one

An In-depth Technical Guide to (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of this compound, a highly functionalized and reactive building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural attributes, synthetic methodology, spectroscopic signature, and its utility in constructing complex heterocyclic systems. The narrative emphasizes the rationale behind experimental design and the compound's potential in modern chemical synthesis.

Introduction: A Versatile Electrophilic Building Block

This compound belongs to the class of β-alkoxyvinyl trichloromethyl ketones. These compounds are powerful intermediates in organic synthesis due to the strategic placement of multiple reactive sites. The molecule's architecture, featuring an electron-deficient double bond (an α,β-unsaturated ketone system), a highly electrophilic carbonyl group, and a trichloromethyl moiety, makes it a prime substrate for a variety of nucleophilic attacks and cyclocondensation reactions. Its ability to serve as a precursor to biologically relevant heterocyclic scaffolds renders it a molecule of significant interest for applications in medicinal chemistry and drug discovery.

Section 1: Molecular Structure and Physicochemical Properties

The reactivity and physical nature of this compound are direct consequences of its molecular structure. The key features are:

-

The α,β-Unsaturated Ketone: This conjugated system creates two primary electrophilic sites: the carbonyl carbon (C2) and the β-vinyl carbon (C4). This allows for both direct (1,2-) addition to the carbonyl and conjugate (1,4- or Michael) addition to the double bond.[1]

-

The Trichloromethyl Group (-CCl₃): This powerful electron-withdrawing group significantly increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack. It also imparts significant lipophilicity to the molecule and its derivatives.

-

The Ethoxy Group (-OCH₂CH₃): As part of an enol ether, this group activates the β-carbon towards electrophilic attack and can act as a leaving group in subsequent reaction steps.

-

(E)-Stereochemistry: The trans configuration of the vinyl protons is the thermodynamically more stable arrangement.

Core Compound Data

| Identifier | Value |

| IUPAC Name | (3E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one[2] |

| Molecular Formula | C₆H₇Cl₃O₂[3] |

| Molecular Weight | 217.48 g/mol [3] |

| CAS Number | 59938-07-7 (primary), 83124-74-7 (alternate)[2][3] |

| Appearance | Colorless to light yellow liquid[3] |

| Boiling Point | 84-86 °C @ 1 Torr |

| Density | ~1.368 g/cm³ |

Molecular Structure Diagram

Caption: 2D structure of this compound.

Section 2: Synthesis Methodology

The synthesis of β-alkoxyvinyl trichloromethyl ketones is typically achieved via the acylation of a corresponding vinyl ether with trichloroacetyl chloride. This reaction is a robust and reliable method for constructing the core scaffold.

General Synthetic Workflow

The overall transformation involves the reaction of ethyl vinyl ether with trichloroacetyl chloride in the presence of a tertiary amine base, such as pyridine or triethylamine.

Caption: General workflow for the synthesis of the title compound.

Self-Validating Experimental Protocol

This protocol describes a representative procedure based on established chemical principles for acylation.

-

Reactor Setup: A three-necked, oven-dried 250 mL round-bottom flask is equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel. The system is maintained under a positive pressure of dry nitrogen.

-

Reagent Charging: The flask is charged with anhydrous dichloromethane (DCM, 100 mL) and pyridine (8.1 mL, 100 mmol). The solution is cooled to 0 °C in an ice-water bath.

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive trichloroacetyl chloride. Pyridine acts as a base to neutralize the HCl generated during the acylation, driving the reaction forward. Cooling to 0 °C is essential to control the initial exothermic reaction and prevent polymerization of the vinyl ether.

-

-

Substrate Addition: Ethyl vinyl ether (9.6 mL, 100 mmol) is added to the stirred pyridine/DCM solution.

-

Acylation: Trichloroacetyl chloride (11.2 mL, 100 mmol) is dissolved in 20 mL of anhydrous DCM and added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials.

-

Workup and Quenching: The reaction is quenched by the slow addition of 50 mL of water. The organic layer is separated, then washed sequentially with 1M HCl (2 x 50 mL), saturated aq. NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).

-

Trustworthiness: The acidic wash removes the pyridine hydrochloride salt. The bicarbonate wash removes any remaining acidic impurities. The brine wash aids in the removal of water from the organic layer. This sequence ensures a clean crude product.

-

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation (e.g., at ~85 °C / 1 Torr) to yield the product as a light-yellow liquid.

Section 3: Predicted Spectroscopic Characterization

While specific spectra for this compound are not widely published, a robust spectroscopic profile can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~7.80 | d | 1H | J ≈ 12.5 Hz | H-4 (CH=CH-O) | Deshielded by the ethoxy group and conjugated carbonyl. The large J value is characteristic of a trans (E) coupling. |

| ~6.55 | d | 1H | J ≈ 12.5 Hz | H-3 (CO-CH=CH) | Coupled to H-4. Shielded relative to H-4 due to its position alpha to the carbonyl. |

| ~4.15 | q | 2H | J ≈ 7.1 Hz | -OCH₂CH₃ | Typical chemical shift for a methylene group adjacent to an oxygen and coupled to a methyl group. |

| ~1.40 | t | 3H | J ≈ 7.1 Hz | -OCH₂CH₃ | Typical chemical shift for a terminal methyl group coupled to a methylene group. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180.0 | C-2 (C=O) | The carbonyl carbon is significantly deshielded, typical for an α,β-unsaturated ketone. |

| ~165.0 | C-4 (=CH-O) | The vinylic carbon attached to oxygen is highly deshielded. |

| ~105.0 | C-3 (CO-CH=) | The vinylic carbon alpha to the carbonyl is more shielded. |

| ~95.0 | C-1 (-CCl₃) | The carbon bearing three chlorine atoms is highly deshielded.[4] |

| ~70.0 | -OCH₂CH₃ | Methylene carbon attached to oxygen. |

| ~14.5 | -OCH₂CH₃ | Terminal methyl carbon. |

Predicted IR and MS Data

-

Infrared (IR): Strong absorbances are expected around 1690-1710 cm⁻¹ for the conjugated C=O stretch and 1610-1630 cm⁻¹ for the C=C stretch.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing three chlorine atoms (M, M+2, M+4, M+6). Key fragmentation pathways would include the loss of the -CCl₃ radical and cleavage of the ethoxy group.

Section 4: Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as a versatile precursor for heterocyclic synthesis. Its reaction with dinucleophiles is a powerful strategy for constructing complex ring systems.

Case Study: Synthesis of[1][5][6]Triazolo[1,5-a]pyrimidines

This compound reacts with 3-amino-1H-1,2,4-triazoles to form substituted[1][5][6]triazolo[1,5-a]pyrimidines. Intriguingly, the reaction outcome is dictated by the pH of the medium.[5]

-

Under Acidic Conditions: The reaction proceeds to furnish 7-(trichloromethyl)-[1][5][6]triazolo[1,5-a]pyrimidines, retaining the CCl₃ group.

-

Under Basic Conditions: An alternative pathway leads to[1][5][6]triazolo[1,5-a]pyrimidin-7(1H)-ones, where the CCl₃ group is eliminated.[5]

Reaction Mechanism (Acidic Conditions)

The mechanism under acidic conditions involves a sequence of conjugate addition, intramolecular cyclization, and dehydration.

Caption: Reaction pathway for the formation of triazolopyrimidines.

Protocol for 7-(Trichloromethyl)-[1][5][6]triazolo[1,5-a]pyrimidine Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and 3-amino-1H-1,2,4-triazole (1 mmol) in glacial acetic acid (5 mL).

-

Heating: Heat the mixture at reflux (approx. 120 °C) for 6-8 hours.

-

Monitoring: Track the reaction's progress using TLC.

-

Isolation: After cooling to room temperature, pour the reaction mixture into ice water.

-

Purification: Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.

Section 5: Relevance in Drug Development

This building block is of particular interest to drug development professionals for several key reasons:

-

Access to Privileged Scaffolds: The[1][5][6]triazolo[1,5-a]pyrimidine core is a "privileged scaffold" found in numerous biologically active compounds, including the vasodilator Trapidil and the antimalarial agent DSM331.[5] The ability to readily synthesize libraries of derivatives using this method is highly valuable.

-

The Trichloromethyl Group as a Bioisostere: While trifluoromethyl (-CF₃) groups are more common in modern pharmaceuticals, the trichloromethyl (-CCl₃) group offers a distinct physicochemical profile.[7][8] It is highly lipophilic and can serve as a metabolically interesting alternative or a bioisostere for other bulky, non-polar groups. Its metabolic fate may differ significantly from the TFMK group, which is often rapidly reduced in vivo.[9]

-

Michael Acceptor for Covalent Inhibition: As an α,β-unsaturated ketone, the molecule is a classic Michael acceptor.[1][10][11] This functionality can be exploited in the design of covalent inhibitors that form a permanent bond with a nucleophilic residue (e.g., cysteine) in a target protein's active site. This is a powerful strategy for achieving high potency and prolonged duration of action.

Section 6: Safety and Handling

Professionals must handle this compound with appropriate caution, recognizing the hazards associated with its functional groups.

-

Toxicity Profile: α,β-Unsaturated carbonyl compounds are known alkylating agents and are often toxic and mutagenic.[10][11] They can react with biological nucleophiles like glutathione, proteins, and DNA.[1] The trifluoro analogue is reported to be fatal if inhaled, indicating that high caution is warranted for this trichloro-compound.

-

Handling Precautions:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Avoid inhalation of vapors and contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C is recommended), away from incompatible materials such as strong bases and oxidizing agents.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chlorinated organic waste.

References

- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 2. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 83124-74-7 [sigmaaldrich.com]

- 3. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]

- 4. 13C nmr spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1,1-trichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. Two effective procedures for the synthesis of trichloromethyl ketones, useful precursors of chiral α-amino and α-hydroxy acids [organic-chemistry.org]

- 7. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the versatile synthetic intermediate, (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures and established spectroscopic principles to present a robust predictive analysis.

Introduction

This compound, with the CAS number 59938-07-7, is a functionalized enone containing several key structural features that give rise to a distinct spectroscopic fingerprint.[1][2][3] Its molecular formula is C₆H₇Cl₃O₂, corresponding to a molecular weight of approximately 217.48 g/mol .[1][3] The molecule incorporates a trichloromethyl group, a conjugated ketone, a vinyl ether moiety, and an ethoxy group, all of which contribute to its reactivity and are identifiable through spectroscopic methods. Understanding these spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation in synthetic applications.

Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Justification |

| -CH₃ | ~1.3 | ~14 | Typical chemical shift for a methyl group in an ethoxy moiety. |

| -OCH₂- | ~4.0 | ~65 | Methylene group attached to an oxygen atom, deshielded. |

| =CH-CO | ~6.5-7.0 | ~100-110 | Vinylic proton α to the carbonyl group, deshielded by the carbonyl and the adjacent vinylic oxygen. |

| =CH-O | ~7.5-8.0 | ~150-160 | Vinylic proton β to the carbonyl group and α to the ether oxygen, strongly deshielded. |

| C=O | - | ~180 | Carbonyl carbon of a conjugated ketone. |

| -CCl₃ | - | ~90-100 | Carbon atom attached to three chlorine atoms, significantly deshielded. |

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C-H (sp³) | 2950-2850 | Medium | Stretching |

| C=O (conjugated) | 1680-1660 | Strong | Stretching |

| C=C | 1620-1580 | Medium-Strong | Stretching |

| C-O (ether) | 1250-1050 | Strong | Stretching |

| C-Cl | 800-600 | Strong | Stretching |

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Significance |

| 216/218/220/222 | [M]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for three chlorine atoms. |

| 181/183/185 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 171/173/175 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |

| 117/119/121 | [CCl₃]⁺ | Trichloromethyl cation. |

| 83 | [M - CCl₃]⁺ | Loss of the trichloromethyl group. |

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing four distinct signals corresponding to the ethoxy group and the two vinylic protons. The ethoxy group will present as a triplet for the methyl protons (coupled to the methylene protons) and a quartet for the methylene protons (coupled to the methyl protons). The two vinylic protons will appear as doublets due to their coupling to each other. The trans configuration is expected to result in a coupling constant (J-value) of approximately 12-18 Hz. The chemical shifts of these vinylic protons are influenced by both the carbonyl group and the ether oxygen. The proton alpha to the carbonyl will be deshielded, but the proton alpha to the oxygen (and beta to the carbonyl) will be even more deshielded due to the electron-donating resonance effect of the ether oxygen.[4][5]

¹³C NMR: The carbon NMR spectrum will display six unique signals. The trichloromethyl carbon will be significantly downfield due to the inductive effect of the three chlorine atoms. The carbonyl carbon of the conjugated ketone will appear at a characteristic downfield shift.[6] The two vinylic carbons will have distinct chemical shifts, with the carbon attached to the oxygen appearing further downfield. The two carbons of the ethoxy group will be in the typical upfield region for sp³ hybridized carbons.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a spectral width of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum with a spectral width of 0-220 ppm.

-

Employ a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data with a line broadening of 1-2 Hz.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the carbonyl group, the carbon-carbon double bond, the carbon-oxygen single bonds, and the carbon-chlorine bonds. The C=O stretch of the conjugated ketone is expected at a lower wavenumber (around 1680-1660 cm⁻¹) compared to a saturated ketone due to resonance delocalization, which imparts more single-bond character to the C=O bond.[7][8][9] The C=C stretching vibration will appear in the region of 1620-1580 cm⁻¹. Strong, broad bands in the 1250-1050 cm⁻¹ region will be indicative of the C-O stretching of the ether linkage. The C-Cl stretching vibrations of the trichloromethyl group will give rise to strong absorptions in the fingerprint region (800-600 cm⁻¹).

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the spectrum of the sample from 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance.

-

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound will be characterized by a distinct molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a compound with three chlorine atoms will exhibit a characteristic pattern of peaks at M, M+2, M+4, and M+6 with relative intensities of approximately 100:98:32:3.[10][11]

Fragmentation patterns will likely involve the loss of a chlorine atom, the ethoxy group, or the trichloromethyl group. The cleavage of the C-C bond between the carbonyl and the trichloromethyl group is a probable fragmentation pathway, leading to the formation of the [CCl₃]⁺ ion and the corresponding acylium ion.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC) for separation from any impurities.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Use a standard electron energy of 70 eV.

-

Scan a mass range of m/z 40-300.

-

The data should be presented as a plot of relative intensity versus mass-to-charge ratio (m/z).

-

Visualization of Key Structural and Spectroscopic Relationships

Caption: Correlation of molecular fragments with their expected spectroscopic signals.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the contributions of each functional group to the overall spectroscopic data, researchers can confidently identify and characterize this important synthetic building block. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and comparability across different laboratories.

References

- 1. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]

- 2. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 [chemicalbook.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Vinyl ether(109-93-3) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a versatile building block in organic synthesis, prized for its unique combination of functional groups. The presence of a trichloromethyl ketone, an α,β-unsaturated system, and an enol ether moiety makes it a highly reactive and valuable intermediate for the construction of a wide array of complex molecules, particularly heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the starting materials and synthetic methodology for preparing this compound, grounded in established chemical principles and supported by experimental evidence.

Core Starting Materials: A Strategic Selection

The synthesis of this compound is primarily achieved through the acylation of an enol ether with a highly reactive acyl chloride. The judicious choice of these two key starting materials is paramount to the success of the synthesis.

The Nucleophile: Ethyl Vinyl Ether

-

Chemical Identity: Ethyl vinyl ether (EVE), with the chemical formula CH₂=CHOCH₂CH₃, serves as the carbon-carbon double bond nucleophile in this reaction.

-

Rationale for Selection: EVE is an excellent choice due to the electron-donating nature of the ethoxy group, which activates the double bond towards electrophilic attack. This increased nucleophilicity facilitates a smooth reaction with the electrophilic acylating agent. Furthermore, EVE is a readily available and relatively inexpensive commercial chemical.[1]

-

Alternative Considerations: While other vinyl ethers could be employed to generate analogues of the target molecule, ethyl vinyl ether is the specific precursor for the title compound. The choice of the alkoxy group can influence the reactivity and physical properties of the final product.

The Electrophile: Trichloroacetyl Chloride

-

Chemical Identity: Trichloroacetyl chloride (Cl₃CCOCl) is a highly electrophilic acylating agent.

-

Rationale for Selection: The presence of three electron-withdrawing chlorine atoms on the α-carbon significantly enhances the electrophilicity of the carbonyl carbon. This high reactivity ensures an efficient acylation of the electron-rich ethyl vinyl ether. The trichloromethyl group is also a key functional handle in the final product, participating in a variety of downstream transformations.

-

Alternative Considerations: While other acyl chlorides could be used, the specific incorporation of the trichloromethyl group necessitates the use of trichloroacetyl chloride.

The Catalyst and Base: Pyridine

-

Role: Pyridine plays a dual role in this synthesis, acting as both a weak base and a nucleophilic catalyst.

-

Mechanism of Action:

-

Base: Pyridine neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the acylation reaction. This is crucial as the presence of a strong acid can lead to the polymerization of the ethyl vinyl ether starting material.

-

Nucleophilic Catalyst: Pyridine can react with the highly electrophilic trichloroacetyl chloride to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is even more susceptible to nucleophilic attack by the ethyl vinyl ether than the acyl chloride itself, thus accelerating the rate of the desired acylation reaction.

-

Synthetic Strategy and Mechanism

The synthesis of this compound proceeds via an electrophilic acyl substitution reaction at the β-carbon of the ethyl vinyl ether.

Reaction Scheme

References

An In-depth Technical Guide on [(3,5,6-Trichloro-2-pyridinyl)oxy]acetic acid (Triclopyr)

A Note on the Provided Chemical Formula: The chemical formula provided in the topic, C6H7Cl3O2, corresponds to the IUPAC name 3-(trichloromethyl)oxan-2-one.[1] However, there is limited publicly available technical information on this specific compound. It is plausible that the intended subject of this guide is a similarly structured and extensively researched agrochemical, Triclopyr, with the chemical formula C7H4Cl3NO3. This guide will focus on Triclopyr, a compound of significant interest to researchers, scientists, and drug development professionals in the fields of agriculture and environmental science.

Introduction to Triclopyr

Triclopyr, with the IUPAC name [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid, is a selective, systemic herbicide used extensively for the control of broadleaf weeds and woody plants.[2][3][4] It belongs to the pyridine group of herbicides and functions as a synthetic auxin, mimicking the plant growth hormone indole-3-acetic acid.[2][3] This mode of action leads to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their demise.[2][5] Triclopyr is valued for its efficacy against persistent weeds while leaving grasses and conifers largely unaffected.[4][6] It is commercially available in various formulations, including triethylamine salt and butoxyethyl ester, which are used in agriculture, forestry, and for industrial vegetation management.[7][8]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Triclopyr is essential for its application, environmental fate assessment, and the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C7H4Cl3NO3 | [3][4] |

| Molar Mass | 256.46 g·mol−1 | [3] |

| Appearance | Fluffy solid | [3] |

| Melting Point | 148 to 150 °C | [3] |

| Water Solubility | 440 mg/L | [3] |

| pKa | 2.68 | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 0.42 (pH 5), -0.45 (pH 7), -0.96 (pH 9) | [4] |

Mechanism of Action: A Synthetic Auxin

Triclopyr's herbicidal activity stems from its ability to act as a synthetic auxin.[3][4] Upon absorption through the leaves and roots of a plant, it is translocated throughout the plant's tissues, accumulating in the meristematic regions where active growth occurs.[5][6][9]

The primary mechanism involves the following steps:

-

Mimicry of Auxin: Triclopyr mimics the natural plant hormone auxin, leading to an overstimulation of auxin-regulated genes.[3][10]

-

Uncontrolled Cell Division and Elongation: This hormonal imbalance causes rapid and uncontrolled cell division and elongation, leading to abnormal growth patterns.[3][5]

-

Disruption of Vascular Tissues: The disorganized growth disrupts the plant's vascular tissues, impeding the transport of water and nutrients.[3]

-

Plant Death: Ultimately, the combination of these effects leads to the death of the susceptible plant, typically within a few weeks of application.[5][10]

Caption: Systemic action of Triclopyr leading to plant death.

Chemical Synthesis of Triclopyr

The industrial synthesis of Triclopyr is a critical area of study for chemical development professionals. Two primary pathways have been established for its production.

Pathway 1: From 3,5,6-Trichloro-2-pyridinol

This is a widely adopted commercial method that proceeds in two main steps.[2]

-

Etherification: The sodium salt of 3,5,6-trichloro-2-pyridinol is reacted with a chloroacetate ester (e.g., methyl chloroacetate) in the presence of a polar solvent and a phase transfer catalyst to form the corresponding Triclopyr ester.[2]

-

Hydrolysis: The resulting ester is then subjected to alkaline hydrolysis, typically using sodium hydroxide, to yield the sodium salt of Triclopyr.[2]

-

Acidification: The reaction mixture is subsequently acidified with a mineral acid, such as sulfuric acid, to a pH of 1-2, causing the precipitation of Triclopyr acid.[2]

Caption: Synthesis of Triclopyr from 3,5,6-Trichloro-2-pyridinol.

Pathway 2: From 2,3,5,6-Tetrachloropyridine

An alternative synthesis route begins with 2,3,5,6-tetrachloropyridine. This method involves a reaction with paraformaldehyde in the presence of potassium cyanide, followed by the hydrolysis of the resulting nitrile intermediate.[2]

Experimental Protocols: Analysis of Triclopyr Residues

The detection and quantification of Triclopyr residues in environmental samples are crucial for monitoring its fate and ensuring regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique.

Protocol: Triclopyr Residue Analysis in Soil by HPLC-DAD

This protocol outlines a method for the analysis of Triclopyr in soil samples using HPLC with a Diode-Array Detector (DAD).[11]

1. Reagents and Materials:

-

Triclopyr analytical standard (purity ≥ 96.0%)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (H₃PO₄, analytical grade)

-

Methanol (HPLC grade)

-

Deionized or Milli-Q water

-

0.45 µm syringe filters

2. Instrumentation:

-

HPLC system with a DAD (e.g., Agilent 1100 Series or equivalent)

-

Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 50 mm × 4.6 mm, 1.8 µm)

-

Analytical balance, centrifuge, vortex mixer, and ultrasonic bath

3. Standard Solution Preparation:

-

Prepare a stock solution of Triclopyr (e.g., 500 µg/mL) by dissolving an accurately weighed amount of the analytical standard in methanol.[12]

-

Perform serial dilutions of the stock solution with methanol to prepare working standard solutions of various concentrations.[12]

4. Sample Preparation (Modified QuEChERS Extraction):

-

Weigh a representative sample of air-dried and sieved soil into a centrifuge tube.

-

Add acidified acetonitrile.

-

Vortex the mixture vigorously and then sonicate.

-

Centrifuge the sample to separate the solid and liquid phases.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC-DAD Analysis:

-

Mobile Phase: Isocratic mixture of acetonitrile and acidified water.

-

Flow Rate: As per column specifications.

-

Injection Volume: Typically 10-20 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

-

Detection Wavelength: 220 nm.[11]

6. Quantification:

-

Construct a calibration curve by plotting the peak area of the Triclopyr standard against its concentration.

-

Quantify the concentration of Triclopyr in the soil samples by comparing their peak areas to the calibration curve.

Environmental Fate and Toxicology

The environmental behavior and toxicological profile of Triclopyr are of paramount importance for risk assessment.

Environmental Fate

-

Soil: Triclopyr is moderately persistent in soil, with a half-life ranging from 30 to 90 days, and in some conditions, it can persist for over a year.[7] Its degradation is primarily mediated by soil microbes.[5]

-

Water: In aquatic environments, Triclopyr is susceptible to photolysis, with a half-life of about one day in the presence of light.[5] In the absence of light, its half-life in water can be significantly longer.[5]

-

Mobility: While Triclopyr has the potential for mobility in soil, its movement is generally limited, and the risk of groundwater contamination is considered low.[13]

Toxicological Profile

-

Human Health: Triclopyr has low acute toxicity if ingested, inhaled, or in contact with skin.[14] However, some formulations can cause severe eye irritation.[5][14] Long-term exposure in animal studies has shown effects on the kidneys at moderate to high doses.[5][15]

-

Ecological Effects: The toxicity of Triclopyr to wildlife varies depending on the formulation. The ester forms are generally more toxic to aquatic organisms, including fish and invertebrates, than the salt forms.[5][7] Triclopyr is considered practically non-toxic to birds and bees.[5][14]

Conclusion

Triclopyr, or [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid, is a potent and selective herbicide with a well-defined mechanism of action. Its synthesis, analysis, and environmental behavior have been extensively studied, providing a solid foundation for its continued use in vegetation management. A thorough understanding of its chemical properties, biological activity, and toxicological profile is essential for its safe and effective application, ensuring minimal impact on non-target organisms and the environment.

References

- 1. 3-(Trichloromethyl)oxan-2-one | C6H7Cl3O2 | CID 149434995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Triclopyr - Wikipedia [en.wikipedia.org]

- 4. Triclopyr | C7H4Cl3NO3 | CID 41428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Triclopyr General Fact Sheet [npic.orst.edu]

- 6. makingchembooks.com [makingchembooks.com]

- 7. alt2tox.org [alt2tox.org]

- 8. chemicalwarehouse.com [chemicalwarehouse.com]

- 9. The Summer of Triclopyr – Purdue Landscape Report [purdue.edu]

- 10. solutionsstores.com [solutionsstores.com]

- 11. benchchem.com [benchchem.com]

- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 13. Environmental fate of triclopyr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. wsdot.wa.gov [wsdot.wa.gov]

- 15. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

An In-depth Technical Guide to the Physicochemical Characterization of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one: Boiling and Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a halogenated α,β-unsaturated ketone, a class of compounds with significant utility in organic synthesis.[1][2] Its conjugated system and reactive functional groups make it a valuable building block for the synthesis of more complex molecules.[3][4] A thorough understanding of its physicochemical properties, such as boiling and melting points, is fundamental for its purification, handling, and application in research and development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining these critical parameters for this compound.

Molecular Structure and its Influence on Physical Properties

The physical properties of an organic compound are intrinsically linked to its molecular structure.[5][6][7] For this compound, several key features influence its boiling and melting points:

-

Molecular Weight: With a molecular weight of 217.48 g/mol , the compound is expected to have stronger intermolecular van der Waals forces than smaller molecules, suggesting a boiling point that is not excessively low.

-

Polarity: The presence of a carbonyl group (C=O) and an ether linkage (C-O-C), along with the highly electronegative chlorine atoms, introduces significant polarity. This leads to dipole-dipole interactions, which are stronger than the London dispersion forces found in nonpolar molecules of similar size, thus increasing the boiling point.[8]

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors (no H attached to O, N, or F), so it cannot form hydrogen bonds with itself. This means its boiling point will be lower than that of a comparable molecule that can hydrogen bond, such as an alcohol or carboxylic acid.[9]

-

Molecular Shape and Packing: The "(E)" stereochemistry indicates a trans configuration about the double bond. The overall shape of the molecule will influence how efficiently it can pack into a crystal lattice, which is a primary determinant of the melting point.[10][11] Asymmetrical molecules or those with bulky groups that hinder efficient packing tend to have lower melting points.[11]

Boiling Point of this compound

The experimentally determined boiling point of this compound is reported as 84-86 °C at a reduced pressure of 1 Torr.[3] A boiling point of 200 °C at atmospheric pressure has also been reported, though this may be an extrapolated value or determined with some decomposition.[7]

Why Vacuum Distillation is Essential

The determination of the boiling point at reduced pressure is a critical experimental choice. Many organic compounds, especially those with high molecular weights or sensitive functional groups, are prone to decomposition at elevated temperatures.[12][13] Distillation under vacuum lowers the pressure above the liquid, which in turn lowers the temperature at which the liquid's vapor pressure equals the surrounding pressure, i.e., the boiling point.[14][15] This allows for the purification of the compound without thermal degradation.

Experimental Protocol: Boiling Point Determination by Vacuum Distillation

This protocol outlines the essential steps for determining the boiling point of a liquid at reduced pressure.

Apparatus:

-

Round-bottom flask

-

Claisen adapter

-

Thermometer and adapter

-

Condenser

-

Vacuum adapter

-

Receiving flask

-

Stir bar or capillary ebulliator

-

Heating mantle

-

Vacuum source (e.g., vacuum pump or water aspirator)

-

Manometer

-

Thick-walled vacuum tubing

-

Glassware grease

Procedure:

-

Apparatus Assembly:

-

Inspect all glassware for cracks or defects that could lead to implosion under vacuum.[16]

-

Lightly grease all ground-glass joints to ensure an airtight seal.[16]

-

Assemble the distillation apparatus as shown in the diagram below. A Claisen adapter is recommended to minimize bumping.[16]

-

Place a stir bar in the round-bottom flask. Boiling stones are not effective under vacuum.[16]

-

Position the thermometer correctly: the top of the bulb should be level with the bottom of the side arm leading to the condenser.

-

-

System Evacuation:

-

Connect the vacuum tubing from the vacuum adapter to a trap and then to the vacuum source.

-

Turn on the vacuum source and allow the pressure in the system to stabilize. Record the pressure using the manometer.

-

-

Heating and Distillation:

-

Begin stirring the liquid in the distillation flask.

-

Gradually heat the flask using a heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.

-

Record the temperature range over which the liquid distills at a steady rate. This is the boiling point range at the recorded pressure. A pure compound may still exhibit a small boiling point range under vacuum due to pressure fluctuations.[16]

-

-

Shutdown:

-

Remove the heating mantle and allow the system to cool.

-

Slowly and carefully vent the system to return to atmospheric pressure before turning off the vacuum source.

-

Diagram of a Vacuum Distillation Apparatus

References

- 1. fiveable.me [fiveable.me]

- 2. brainly.com [brainly.com]

- 3. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. monash.edu [monash.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Video: Melting Points - Concept [jove.com]

- 10. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 13. Determination of boiling point and distillation | PPTX [slideshare.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. quora.com [quora.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Commercial suppliers of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one

An In-depth Technical Guide to (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one for Researchers and Drug Development Professionals

Introduction

This compound, a halogenated organic compound, serves as a versatile reagent in synthetic chemistry. Its unique structure, featuring a reactive trichloromethyl ketone and an activated carbon-carbon double bond, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its commercial availability, key properties, and applications, particularly within the realm of pharmaceutical research and development. The strategic incorporation of chloro-groups is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2]

Chemical and Physical Properties

This compound is typically a colorless to light yellow liquid.[3] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 59938-07-7 | [3][4][5][6] |

| Molecular Formula | C6H7Cl3O2 | [3][5][6] |

| Molecular Weight | 217.48 g/mol | [3][5] |

| Appearance | Colorless to light yellow Liquid | [3] |

| Boiling Point | 84-86 °C (at 1 Torr) | [7] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3][6] |

Commercial Availability

This reagent is available from a variety of chemical suppliers who cater to the research and development market. Purity levels are typically around 97-98% and it is offered in various quantities, from grams to kilograms.[7][8] When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity.

| Supplier | Contact Information | Notes |

| BLDpharm | Catalog No: BD301486 | Offers 98% purity.[6][9] |

| BOC Sciences | +1 (631) 485-4226 / --INVALID-LINK-- | A US-based supplier.[] |

| Capot Chemical Co., Ltd. | +86-(0)57185586718 / --INVALID-LINK-- | - |

| ChemicalBook | Provides a directory of suppliers. | Lists multiple suppliers including Jinan Kabotang Biological Technology and Shanghai Jian Chao Chemical Technology.[3][4] |

| Lead Sciences | - | Distributes BLDpharm products.[6] |

| Shanghai Send Pharmaceutical Technology Co., Ltd. | +86-19916559619 | Manufacturer offering 98% purity.[7] |

| Simson Pharma Limited | +91-96193 57538 / --INVALID-LINK-- | Offers custom synthesis. |

| Sunway Pharm Ltd | +86-021-51613951 / --INVALID-LINK-- | Offers 97% purity in various quantities.[8] |

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable intermediate in organic synthesis.[3][5] Its primary utility lies in its ability to act as an electrophilic building block in the construction of various heterocyclic systems, which are common scaffolds in many pharmaceutical agents.

Key applications include:

-

Synthesis of Pyrazole Derivatives : It is used to prepare pyrazole derivatives with regiospecific substitution.[3][4][5]

-

Formation of Enamines and Vinyl Ethers : The compound can react with pyrrole or carbonyl groups to produce enamines and vinyl ethers.[3][4][5]

-

Catalyst for Heterocyclic Reactions : It has been described as an excellent catalyst for reactions involving heterocycles like sulfates and isomeric chlorides.[3][4][5]

The diagram below illustrates a generalized reaction pathway for the synthesis of a pyrazole derivative from this compound and a hydrazine derivative, a common method for constructing this heterocyclic core.

Caption: Synthetic pathway to pyrazole derivatives.

Experimental Protocol: Synthesis of a Substituted Pyrazole

The following is a generalized, illustrative protocol for the synthesis of a pyrazole derivative using this compound.

Materials:

-

This compound

-

Substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

In a round-bottom flask, dissolve the substituted hydrazine (1.0 equivalent) in ethanol.

-

To this solution, add a catalytic amount of glacial acetic acid.

-

Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Perform an aqueous work-up to remove any water-soluble impurities.

-

Purify the crude product by column chromatography or recrystallization to yield the desired substituted pyrazole.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).

Conclusion

This compound is a readily available and highly useful reagent for synthetic chemists, particularly those in the field of drug discovery. Its ability to participate in the construction of heterocyclic scaffolds makes it a valuable tool for generating novel molecular entities for biological screening. Researchers and drug development professionals should consider this versatile building block for their synthetic campaigns.

References

- 1. youtube.com [youtube.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]

- 4. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 [chemicalbook.com]

- 5. 1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 | JCA93807 [biosynth.com]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. Page loading... [guidechem.com]

- 8. (E)-1,1,1-trichloro-4-ethoxy-3-buten-2-one - CAS:59938-07-7 - Sunway Pharm Ltd [3wpharm.com]

- 9. 59938-07-7|this compound|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes & Protocol: Synthesis of 2-Substituted Pyrroles via Michael Addition to (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one

Document ID: AN-SP-2026-01A

Abstract

This document provides a comprehensive technical guide for the reaction between pyrrole and (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one. Pyrrole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The introduction of halogenated functional groups, such as a trichloromethyl moiety, can significantly enhance the biological activity, metabolic stability, and lipophilicity of these compounds. This protocol details a robust method for the C2-alkylation of pyrrole via a Michael-type addition to an electron-deficient enone, yielding a versatile pyrrole-butenone adduct. We provide in-depth mechanistic rationale, a detailed step-by-step experimental procedure, methods for purification and characterization, and a discussion of the potential applications of the resulting product in drug discovery and development.

Scientific Principles and Rationale

Reagent Overview & Reaction Principle

The success of this synthesis hinges on the complementary reactivity of the two starting materials:

-

Pyrrole (Nucleophile): Pyrrole is an electron-rich five-membered aromatic heterocycle. Due to the delocalization of the nitrogen lone pair into the aromatic system, it is a weak base but an excellent nucleophile in electrophilic aromatic substitution reactions.[1] The resonance structures of pyrrole show an increased electron density at the C2 (α) and C5 (α') positions, making them the primary sites for electrophilic attack.

-

This compound (Electrophile): This compound is a highly activated α,β-unsaturated ketone, also known as a Michael acceptor. Its reactivity is governed by two key features:

-

Trichloromethyl Group (-CCl₃): This is a potent electron-withdrawing group. It enhances the electrophilicity of the entire molecule, particularly the carbonyl carbon and the β-carbon of the double bond.

-

α,β-Unsaturated System: This conjugated system allows for 1,4-conjugate addition (Michael addition), where a nucleophile attacks the β-carbon.

-

The reaction proceeds via a Michael-type addition , a cornerstone reaction in organic synthesis.[2] The electron-rich C2 position of the pyrrole ring acts as the nucleophile, attacking the electron-deficient β-carbon of the butenone. This forms a new carbon-carbon bond and generates a key intermediate that, after tautomerization, yields the stable 2-substituted pyrrole product.

Mechanistic Insights

The reaction mechanism can be described in three principal steps:

-

Nucleophilic Attack: The π-electrons of the pyrrole ring attack the β-carbon of the butenone. This is the rate-determining step and establishes the C-C bond at the C2 position of the pyrrole.

-

Formation of Enolate Intermediate: The attack disrupts the enone's conjugation, forming a resonance-stabilized enolate intermediate.

-